molecular formula C9H8F3NO B1394423 7-(Trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine CAS No. 347-41-1

7-(Trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine

Cat. No.: B1394423
CAS No.: 347-41-1
M. Wt: 203.16 g/mol
InChI Key: YEPAXHCFTVUJLJ-UHFFFAOYSA-N
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Description

7-(Trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine is a useful research compound. Its molecular formula is C9H8F3NO and its molecular weight is 203.16 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Domino Ring Opening and Cyclization : 7-(Trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine and related compounds can be synthesized through domino aziridine ring opening and Goldberg coupling cyclization. This process involves copper-catalyzed intramolecular bond formation yielding good to excellent yields (Rao, Naidu, & Sekar, 2009).

  • Thermosetting Resins : Benzoxazine, including this compound, is a promising next-generation thermosetting resin. It features catalyst-free curing, high thermal stability, and low volume shrinkage upon curing, making it suitable for various industrial applications (Muraoka et al., 2022).

  • Agricultural Chemicals : Compounds with a (2H)-1,4-benzoxazin-3(4H)-one skeleton, similar to this compound, are studied in phytochemistry for their phytotoxic, antimicrobial, antifeedant, antifungal, and insecticidal properties. These compounds have potential agronomic utility, especially in crop protection (Macias et al., 2006).

Polymerization and Material Science

  • Polymer Synthesis : Novel benzoxazine monomers, including those related to this compound, have been synthesized for creating highly thermally stable polybenzoxazines. These polymers have potential uses in high-performance materials due to their exceptional thermal stability (Agag & Takeichi, 2001).

  • Ecological and Bioactive Roles : The benzoxazinone class, related to this compound, has been rediscovered for its bioactivity and ecological role. These compounds, due to their phytotoxic and antimicrobial effects, are being explored for natural herbicide models and pharmaceutical development (Macias, Marín, Oliveros-Bastidas, & Molinillo, 2009).

  • Fluoroalkylation in Chemical Synthesis : Research on the preparation of perfluoroalkylated benzoheterocyclic compounds, including variants of this compound, demonstrates the compound's relevance in synthesizing new molecules with unique properties (Ishikawa & Sasaki, 1977).

Properties

IUPAC Name

7-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO/c10-9(11,12)6-1-2-7-8(5-6)14-4-3-13-7/h1-2,5,13H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEPAXHCFTVUJLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(N1)C=CC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80679718
Record name 7-(Trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80679718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

347-41-1
Record name 3,4-Dihydro-7-(trifluoromethyl)-2H-1,4-benzoxazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=347-41-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-(Trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80679718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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7-(Trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine
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7-(Trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine
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7-(Trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine
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7-(Trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine
Reactant of Route 5
7-(Trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine
Reactant of Route 6
7-(Trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine

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